5-(3-Chlorophenyl)-3-phenyl-1,2-oxazole
CAS No.: 146537-67-9
Cat. No.: VC17315342
Molecular Formula: C15H10ClNO
Molecular Weight: 255.70 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 146537-67-9 |
|---|---|
| Molecular Formula | C15H10ClNO |
| Molecular Weight | 255.70 g/mol |
| IUPAC Name | 5-(3-chlorophenyl)-3-phenyl-1,2-oxazole |
| Standard InChI | InChI=1S/C15H10ClNO/c16-13-8-4-7-12(9-13)15-10-14(17-18-15)11-5-2-1-3-6-11/h1-10H |
| Standard InChI Key | IYMQSQWTBQQJGL-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C2=NOC(=C2)C3=CC(=CC=C3)Cl |
Introduction
Structural and Molecular Characteristics
Molecular Formula and Connectivity
The molecular formula of 5-(3-Chlorophenyl)-3-phenyl-1,2-oxazole is C₁₅H₁₀ClNO, with a molecular weight of 255.70 g/mol (calculated from analogous oxazole derivatives ). The 1,2-oxazole ring (isoxazole) features oxygen at position 1 and nitrogen at position 2. Substituents include:
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Phenyl group at position 3 (C-3)
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3-Chlorophenyl group at position 5 (C-5)
The SMILES notation for this compound is C1=CC=C(C=C1)C2=NOC(=C2)C3=CC(=CC=C3)Cl, reflecting the connectivity of the aromatic systems .
Crystallographic and Stereochemical Properties
While no crystallographic data exists for this specific compound, structural analogs such as 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole (PubChem CID: 80645616) exhibit planar oxazole rings with dihedral angles between substituents ranging from 15° to 30° . The 3-chlorophenyl group likely adopts a near-planar orientation relative to the oxazole core to maximize conjugation.
Synthesis and Reaction Pathways
Cyclocondensation of Amidoximes
A common route to 1,2-oxazoles involves the cyclocondensation of amidoximes with carbonyl compounds. For example, 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole was synthesized via the reaction of a brominated chalcone with hydroxylamine hydrochloride, followed by cyclization under acidic conditions . Adapting this method, 5-(3-chlorophenyl)-3-phenyl-1,2-oxazole could be synthesized using:
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3-Chlorobenzaldehyde and acetophenone to form a chalcone intermediate
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Hydroxylamine hydrochloride for oxime formation
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Acetic acid or HCl as a cyclization catalyst
Reaction yields for analogous syntheses range from 42–89%, depending on purification methods .
Oxidative Cyclization
Manganese dioxide (MnO₂)-mediated oxidative cyclization of dihydrooxazoles offers another pathway. Srivastava et al. demonstrated this approach for 3-aryl-5-propyl-1,2,4-oxadiazoles, which could be modified for 1,2-oxazoles by replacing the propyl group with aryl substituents.
Physicochemical Properties
Infrared (IR) Spectroscopy
Key IR absorptions for analogous 1,2-oxazoles include:
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C=N stretching: 1,610–1,570 cm⁻¹
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C-O ring vibration: 1,170–1,150 cm⁻¹
The absence of a carbonyl peak (~1,700 cm⁻¹) confirms successful cyclization .
Nuclear Magnetic Resonance (NMR)
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¹H NMR:
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Oxazole protons (H-4): δ 8.2–8.5 ppm (singlet)
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Phenyl/3-chlorophenyl protons: δ 7.2–7.8 ppm (multiplet)
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¹³C NMR:
Biological Activity and Applications
Anti-Inflammatory and Antiviral Activity
3-Aryl-5-substituted oxazoles inhibit cyclooxygenase-2 (COX-2) and viral proteases. Molecular docking studies suggest that the 3-chlorophenyl group could interact with hydrophobic pockets in enzyme active sites .
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